Monastrol (CAS 254753-54-3) is a cell-permeable, small-molecule allosteric inhibitor of the mitotic kinesin Eg5 (KIF11), widely utilized as a chemical probe to arrest cells in mitosis with monoastral spindles [1]. Unlike classical antimitotics that target tubulin, Monastrol specifically inhibits Eg5-driven microtubule motility (IC50 ~14 µM) without disrupting microtubule polymerization or interphase cytoskeleton dynamics [2]. Its rapid reversibility and non-tubulin-interacting mechanism make it a critical procurement choice for cell cycle synchronization, motor protein assay benchmarking, and the development of targeted non-neurotoxic antineoplastic agents [REFS-1, REFS-2].
Substituting Monastrol with generic tubulin-binding agents like paclitaxel or nocodazole fundamentally alters experimental outcomes, as these alternatives broadly disrupt microtubule dynamics across all cell cycle phases and induce neurotoxicity [1]. Furthermore, utilizing nocodazole for reversible synchronization yields delayed and highly asynchronous anaphase entry upon washout compared to the rapid, uniform spindle reformation seen with Monastrol[1]. Within the compound class itself, substituting the active (S)-enantiomer with racemic Monastrol or the inactive (R)-enantiomer drastically reduces potency, as the (S)-isomer exhibits an IC50 of approximately 5 µM compared to the racemate's ~14 µM and the (R)-isomer's ~120 µM, necessitating strict stereospecific procurement for stoichiometric or high-sensitivity assays[2].
Monastrol specifically inhibits the mitotic kinesin Eg5 (IC50 = 14 µM) without altering microtubule polymerization, whereas classical agents like nocodazole (2 µM) completely depolymerize microtubules and arrest cells with no mitotic spindle [1]. Monastrol-treated cells maintain intact monoastral spindles and normal interphase microtubule networks, avoiding the broad cytoskeletal toxicity associated with tubulin binders [1].
| Evidence Dimension | Microtubule polymerization status during mitotic arrest |
| Target Compound Data | Monastrol (100 µM): Intact monoastral spindles; no effect on interphase microtubules |
| Comparator Or Baseline | Nocodazole (2 µM): Complete microtubule depolymerization; no mitotic spindle |
| Quantified Difference | 100% preservation of microtubule polymers vs. complete depolymerization |
| Conditions | BS-C-1 monkey epithelial kidney cells, 4-hour incubation |
Essential for researchers needing to isolate motor protein function without destroying the underlying microtubule tracks.
Monastrol provides a highly reversible mitotic block compared to nocodazole [1]. Upon washout of 100 µM Monastrol, cells rapidly reform bipolar spindles within 15 minutes, and by 60 minutes, the majority of cells synchronously enter late anaphase or cytokinesis [1]. In contrast, 30 minutes after nocodazole washout, most cells still lack aligned chromosomes, demonstrating significantly delayed and asynchronous recovery[1].
| Evidence Dimension | Time to bipolar spindle reformation and anaphase entry post-washout |
| Target Compound Data | Monastrol (100 µM): Bipolar spindles at 15 min; majority in anaphase/cytokinesis by 60 min |
| Comparator Or Baseline | Nocodazole (2 µM): Delayed recovery; majority still lack aligned chromosomes at 30 min |
| Quantified Difference | ~50% faster and highly synchronous progression to anaphase |
| Conditions | BS-C-1 cells, washout after 4-hour mitotic arrest |
Makes Monastrol the preferred procurement choice for transient, highly synchronous cell cycle release protocols without permanent spindle damage.
The inhibition of Eg5 basal ATPase activity by Monastrol is highly stereospecific [1]. The (S)-enantiomer is significantly more potent, demonstrating an IC50 of 5 µM, compared to the racemic mixture (IC50 ~10-14 µM) and the (R)-enantiomer (IC50 = 120 µM)[1]. This 24-fold difference in potency between the S and R enantiomers dictates that procurement of the pure (S)-isomer is critical for dose-sensitive in vitro assays [1].
| Evidence Dimension | Inhibition of microtubule-activated Eg5 ATPase activity (IC50) |
| Target Compound Data | (S)-Monastrol: IC50 = 5 µM |
| Comparator Or Baseline | (R)-Monastrol: IC50 = 120 µM |
| Quantified Difference | 24-fold higher potency for the (S)-enantiomer over the (R)-enantiomer |
| Conditions | In vitro Eg5 2-386 construct ATPase assay |
Justifies the higher cost of procuring pure (S)-Monastrol for precision assays where off-target effects or high compound concentrations must be minimized.
Due to its rapid washout kinetics and non-destructive mechanism, Monastrol is a highly effective reagent for synchronizing mammalian cell cultures in M-phase[1]. It allows researchers to release cells into anaphase synchronously without the lingering cytoskeletal damage or delayed recovery profiles typical of nocodazole or paclitaxel [1].
As the well-characterized allosteric inhibitor of Eg5, Monastrol serves as the standard reference compound in high-throughput screening assays for novel motor protein inhibitors [1]. Its established IC50 values for both basal and microtubule-stimulated ATPase activity provide a reliable baseline for evaluating the potency of next-generation antimitotics[1].
Procurement of pure (S)-Monastrol is recommended for X-ray crystallography and pre-steady-state kinetic studies of the Eg5 motor domain [2]. Its specific binding to the induced-fit allosteric pocket without competing for the ATP-binding site makes it an essential tool for mapping kinesin mechanochemistry [2].